molecular formula C6H8N2O2 B1307160 2,6-Dimethoxypyrazine CAS No. 4774-15-6

2,6-Dimethoxypyrazine

Cat. No.: B1307160
CAS No.: 4774-15-6
M. Wt: 140.14 g/mol
InChI Key: FCLZSYLOQPRJMS-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyrazine is an organic compound with the molecular formula C6H8N2O2. It is a pyrazine derivative characterized by two methoxy groups attached to the 2nd and 6th positions of the pyrazine ring. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxypyrazine can be synthesized through various methods. One common method involves the reaction of 2,6-dichloropyrazine with methanol in the presence of a base such as sodium methoxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of chlorine atoms with methoxy groups .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxypyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols .

Scientific Research Applications

2,6-Dimethoxypyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the flavor and fragrance industry due to its distinctive odor.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyrazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Uniqueness: 2,6-Dimethoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its odor profile and reactivity make it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

2,6-dimethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-7-4-6(8-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLZSYLOQPRJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390805
Record name 2,6-dimethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4774-15-6
Record name 2,6-dimethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,6-Dimethoxypyrazine a valuable precursor in energetic material synthesis?

A1: this compound serves as a key starting material for synthesizing various nitrogen-rich heterocyclic compounds, including pyrazine-based energetic materials like LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide). [, ] The two methoxy groups on the pyrazine ring can be readily substituted, enabling the introduction of amino and nitro groups, which are crucial for enhancing energy content and performance in energetic materials.

Q2: What challenges are associated with the nitration of this compound?

A2: Direct nitration of this compound can be challenging due to the electron-withdrawing nature of the pyrazine ring. The presence of two nitrogen atoms in the aromatic ring reduces electron density, making it less susceptible to electrophilic aromatic substitution reactions like nitration. []

Q3: What alternative synthetic routes can be employed to overcome the challenges associated with direct nitration?

A4: Instead of direct nitration, a stepwise approach can be used. This compound can be first converted to 2,6-dimethoxy-3,5-dinitropyrazine using a suitable nitration system. [] This intermediate can then be further reacted to obtain the desired energetic material, such as LLM-105. This approach allows for greater control over the reaction and can lead to improved yields.

Q4: How is this compound used in the synthesis of other heterocyclic systems?

A5: this compound can be electrochemically coupled with 5-substituted tetrazoles, leading to the formation of 1,5- and 2,5-disubstituted tetrazoles. [] Subsequent photochemical excitation of the 2,5-disubstituted tetrazole releases nitrogen gas and generates a reactive nitrilimine intermediate. This intermediate rapidly cyclizes to yield a 1,2,4-triazolo-[4,3-a]pyrazine backbone, expanding the scope of accessible heterocyclic compounds. []

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